molecular formula C22H17ClF6N4O2 B11507241 5-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11507241
M. Wt: 518.8 g/mol
InChI Key: MCVHXKXDMAKOCG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including chlorophenyl, trifluoromethoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

5-(4-Chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Pharmaceuticals: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Agrochemicals: It is explored for use in developing new pesticides and herbicides.

    Materials Science: The compound’s trifluoromethyl groups contribute to its stability and hydrophobicity, making it useful in the development of advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-N-methyl-N-[4-(trifluoromethyl)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide: Similar structure but lacks the trifluoromethoxy group.

    5-(4-Chlorophenyl)-N-methyl-N-[4-(methoxy)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide: Similar structure but has a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of both trifluoromethoxy and trifluoromethyl groups in 5-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide imparts unique properties such as enhanced stability, hydrophobicity, and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H17ClF6N4O2

Molecular Weight

518.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H17ClF6N4O2/c1-32(14-6-8-15(9-7-14)35-22(27,28)29)20(34)17-11-19-30-16(12-2-4-13(23)5-3-12)10-18(21(24,25)26)33(19)31-17/h2-9,11,16,18,30H,10H2,1H3

InChI Key

MCVHXKXDMAKOCG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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